3-benzyl-8-(3-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Benzyl-8-(3-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a central 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold. The benzyl group at position 3 and the 3-chlorobenzenesulfonyl moiety at position 8 distinguish it from related derivatives. Spirocyclic frameworks are valued in medicinal chemistry for their conformational rigidity, which enhances target binding selectivity and metabolic stability .
Properties
IUPAC Name |
3-benzyl-8-(3-chlorophenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c21-16-7-4-8-17(13-16)29(27,28)23-11-9-20(10-12-23)18(25)24(19(26)22-20)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYYXFPYZMEUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-(3-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diamine and a diacid chloride.
Introduction of the benzyl group: This step involves the alkylation of the spirocyclic intermediate with benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-(3-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the sulfonyl group.
Scientific Research Applications
3-Benzyl-8-(3-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance binding affinity and selectivity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-8-(3-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
Biological Activity
The compound 3-benzyl-8-(3-chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 385.86 g/mol. The presence of the triazaspiro structure contributes to its unique chemical behavior and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The sulfonamide group in this compound may enhance its interaction with bacterial enzymes, potentially inhibiting their function.
- Study Findings : In a series of tests against various bacterial strains, including Gram-positive and Gram-negative bacteria, derivatives of triazaspiro compounds have shown varying degrees of antimicrobial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, highlighting the structure-activity relationship (SAR) where modifications in the benzyl or sulfonyl groups influenced efficacy.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 12 |
| 2 | Escherichia coli | 25 |
| 3 | Pseudomonas aeruginosa | 15 |
Anticancer Activity
The triazole and sulfonamide functionalities are known to interact with various cellular pathways involved in cancer progression.
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of cell proliferation by targeting specific kinases involved in cell cycle regulation.
- Case Study : A recent study evaluated the cytotoxic effects of similar triazaspiro compounds on human cancer cell lines, including breast and prostate cancer cells. Results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| PC3 (Prostate) | 7.8 |
| A549 (Lung) | 6.5 |
The biological activity of this compound can be attributed to:
- Enzyme Inhibition : The sulfonamide moiety may serve as a competitive inhibitor for key enzymes involved in bacterial metabolism.
- Cell Cycle Arrest : Interaction with DNA or regulatory proteins can lead to cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cells, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
